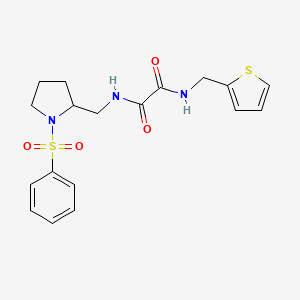

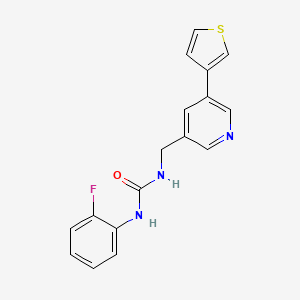

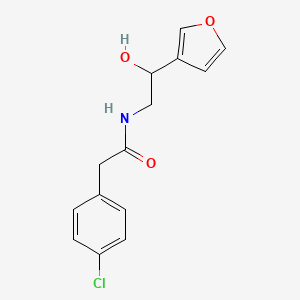

![molecular formula C22H24N4O4 B2602252 1-(pyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899942-40-6](/img/structure/B2602252.png)

1-(pyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(pyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C22H24N4O4 and its molecular weight is 408.458. The purity is usually 95%.

BenchChem offers high-quality 1-(pyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(pyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Complexation with Copper(II)

- Pyridine carboxamide ligands, similar in structure to the specified compound, have been used in the synthesis of copper(II) complexes. These ligands demonstrate extensive intramolecular hydrogen bonding interactions and form tricopper(II) complexes with copper(II) acetate monohydrate. X-ray crystallography has confirmed deprotonation of the amidic nitrogen atoms in these complexes (Jain et al., 2004).

Synthesis of Heterocyclic Analogues

- The compound's structure is relevant in the synthesis of heterocyclic analogues of phthalhydrazides, notably in the formation of N-oxides of cyclic hydrazides of pyridine and pyrazine dicarboxylic acids. These derivatives have been synthesized through direct oxidation (Paul, 1984).

Novel Heterobicyclic Structures

- Substituted pyrazolo[4,3-c]pyridine-3-ols, akin to the given compound, have been synthesized, presenting novel fused heterobicyclic structures. These derivatives are developed using aryl aldehydes, ammonium formate, and acetoacetanilide (Karthikeyan et al., 2014).

Reactions with Formamide

- Pyridine N-oxides and pyrazine di-N-oxides, closely related to the compound , react with formamide. These reactions predominantly result in carbamoylation at the aromatic ring, with some yielding pyrimidinyl derivatives (Hirota et al., 1987).

Synthesis of Cytotoxic Compounds

- Derivatives of pyridine and pyrazole, similar to the given compound, have been used in the synthesis of new cytotoxic heterocyclic compounds. These derivatives display significant growth inhibitory effects on certain cell lines, indicating potential in medicinal chemistry (Mansour et al., 2020).

Exploration of Unconquered Chemical Space

- The compound's structure contributes to the exploration of unconquered chemical space in heterocyclic chemistry. It's related to the development of synthetically feasible bicyclic heteroaromatic rings with potential medicinal interest (Thorimbert et al., 2018).

Formation of Metal–Organic Frameworks (MOFs)

- Compounds structurally related to the specified molecule have been used to form metal-organic frameworks (MOFs) with copper. These MOFs feature a 10(3) network topology, with water molecules located in the cavities of the framework (Cati & Stoeckli-Evans, 2014).

properties

IUPAC Name |

1-pyridin-4-yl-N-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4/c1-28-18-13-16(14-19(29-2)21(18)30-3)24-22(27)26-12-11-25-10-4-5-17(25)20(26)15-6-8-23-9-7-15/h4-10,13-14,20H,11-12H2,1-3H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTDLQZZNGBJZCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCN3C=CC=C3C2C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(pyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

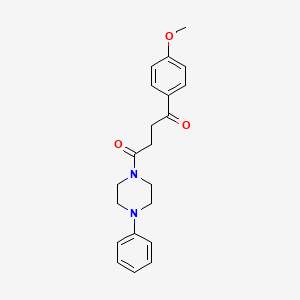

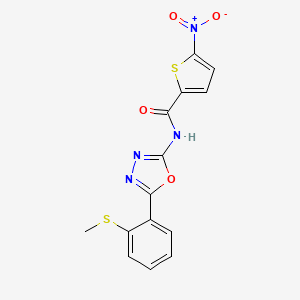

![2-Oxabicyclo[3.1.1]heptan-4-ylmethanamine;hydrochloride](/img/structure/B2602173.png)

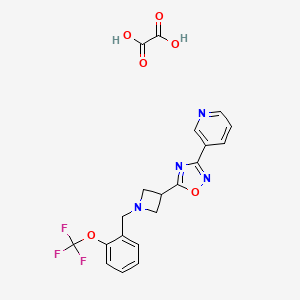

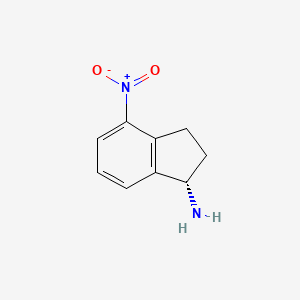

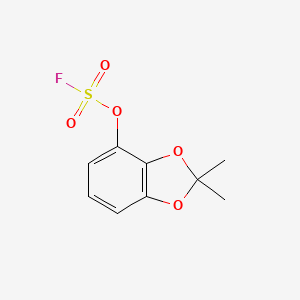

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2602175.png)

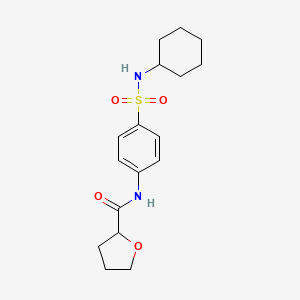

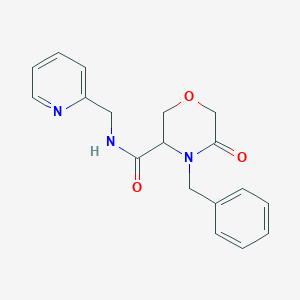

![3-amino-N-[(2-fluorophenyl)methyl]benzamide hydrochloride](/img/structure/B2602177.png)

![4-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2602185.png)